molecular formula C10H15Cl2NO B3095825 3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride CAS No. 1269104-92-8

3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride

Cat. No.: B3095825
CAS No.: 1269104-92-8
M. Wt: 236.13
InChI Key: FSIXTFKQYPGUQQ-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride: is a chemical compound with the molecular formula C10H14ClNO·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorobenzyl group attached to an amino-propanol backbone, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride typically involves the reaction of 4-chlorobenzylamine with 3-chloropropanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is used to study the effects of chlorobenzyl derivatives on cellular processes. It is also employed in the development of biochemical assays .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties.

Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other fine chemicals .

Mechanism of Action

The mechanism of action of 3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

  • 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride
  • 3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride
  • 3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride

Uniqueness: 3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride is unique due to the presence of the chlorobenzyl group, which imparts specific chemical and biological properties. Compared to its analogs, the chlorine atom enhances its reactivity and potential interactions with biological targets .

Biological Activity

3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The chemical structure of this compound features a chlorobenzyl group attached to a propanol backbone, which may influence its interaction with biological targets. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways, leading to therapeutic effects in various models.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter uptake or metabolism, thereby affecting synaptic transmission.
  • Receptor Modulation : It could interact with receptors such as GABA transporters or glutamate receptors, influencing neuronal excitability and pain perception.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antinociceptive Properties

In vivo studies have shown that the compound possesses antinociceptive effects in rodent models of neuropathic pain. For example, it was tested against chemotherapy-induced neuropathic pain models and demonstrated significant pain relief without inducing motor deficits .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential applications in treating infections .

Study 1: Antinociceptive Effects

A study evaluated the antinociceptive effects of this compound in mice subjected to pain models. The results indicated a significant reduction in pain responses compared to control groups, supporting its potential use in pain management .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound effectively inhibited bacterial growth, suggesting its utility as a lead compound for antibiotic development .

Data Table: Biological Activities Overview

Activity TypeModel/AssayResultReference
AntinociceptiveChemotherapy-induced pain modelSignificant pain relief
AntimicrobialBacterial growth inhibitionEffective against multiple strains

Properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c11-10-4-2-9(3-5-10)8-12-6-1-7-13;/h2-5,12-13H,1,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIXTFKQYPGUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCCO)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.